2-Keto-D-glucose

Catalog No.
S564566
CAS No.
1854-25-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto-D-glucose

CAS Number

1854-25-7

Product Name

2-Keto-D-glucose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N

SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Synonyms

2-ketoglucose, arabino-hexosulose, D-arabino-2-hexosulose, glucosone, glucosone, D isomer

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O

Synthesis of Bioactive Compounds:

  • D-H serves as a precursor for various bioactive compounds, including the antibiotic cortalcerone. Researchers have utilized enzymes like pyranose 2-oxidase and aldos-2-ulose dehydratase to convert D-glucose into D-H, which is then used to synthesize cortalcerone. Source: [A novel fungal enzyme, aldos-2-ulose dehydratase, and its role in the biosynthesis of the antibiotic cortalcerone]

Understanding and Targeting Bacterial Metabolism:

  • Studies suggest D-H plays a role in bacterial metabolism, particularly in stress response pathways. Research has shown that certain bacteria can utilize D-H as a carbon source, potentially offering insights into their metabolic processes and opening avenues for developing targeted antibacterials. Source: [Characterization of D-arabino-hexosulose (DAH) utilization pathway in Escherichia coli: ]

Investigating Protein Function and Enzyme Activity:

  • D-H can be used as a probe to study the function and activity of specific enzymes, particularly those involved in sugar metabolism. For example, researchers have employed D-H to investigate the activity of hexokinase, an enzyme crucial for glucose uptake in cells. Source: [The effect of glucosone on the proliferation and energy metabolism of in vitro grown Ehrlich ascites tumor cells: ]

Potential Applications in Food Science and Biofuel Production:

  • Although still in its early stages, research is exploring the potential applications of D-H in food science and biofuel production. Its unique properties, such as its ability to participate in Maillard reactions, could have implications for food flavor development. Additionally, some studies suggest D-H might be a potential substrate for biofuel production, though further investigation is needed. Source: [Buy D-Arabino-hexos-2-ulose | 1854-25-7: https://www.smolecule.com/products/s564566]

2-Keto-D-glucose, also known as D-glucosone, is a reactive carbonyl compound derived from D-glucose through oxidation processes. It is characterized by the presence of a keto group at the second carbon position, distinguishing it from its parent compound, glucose. This compound plays a significant role in various biochemical pathways and is an intermediate in the Maillard reaction, which is crucial for food chemistry and flavor development. Its molecular formula is C₆H₁₂O₆, and it exhibits properties typical of ketoses, including reactivity towards nucleophiles due to the carbonyl group.

  • Oxidation-Reduction Reactions: It can undergo oxidation to form 2-keto-D-gluconic acid. The conversion is catalyzed by enzymes such as glucose dehydrogenase, which facilitates the transfer of electrons from glucose to an electron acceptor .
  • Maillard Reaction: As an intermediate in the Maillard reaction, 2-keto-D-glucose reacts with amino acids to form various brown pigments and flavor compounds, contributing to the browning of foods during cooking .
  • Condensation Reactions: It can react with other carbonyl compounds or amines to form glycosides or other complex carbohydrates.

2-Keto-D-glucose exhibits various biological activities:

  • Metabolic Intermediate: It serves as an important intermediate in carbohydrate metabolism, influencing energy production pathways.
  • Antioxidant Properties: Some studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress.
  • Microbial Metabolism: Certain bacteria utilize 2-keto-D-glucose as a substrate for growth and metabolism, highlighting its role in microbial ecology and biotechnology applications .

Several methods are employed to synthesize 2-keto-D-glucose:

  • Oxidation of D-Glucose: This is the most common method where D-glucose is oxidized using oxidizing agents like hydrogen peroxide or through enzymatic processes involving glucose dehydrogenase .
  • Biocatalytic Processes: Microbial strains such as Gluconobacter oxydans are utilized for the bioconversion of D-glucose to 2-keto-D-glucose under controlled conditions, enhancing yield and specificity .
  • Chemical Synthesis: Laboratory procedures often involve

2-Keto-D-glucose has several applications across various fields:

  • Food Industry: It is used as a flavor enhancer and color developer in processed foods due to its role in the Maillard reaction.
  • Pharmaceuticals: As an intermediate in carbohydrate synthesis, it plays a role in drug formulation and development.
  • Biotechnology: It is employed in microbial fermentation processes for producing organic acids and other valuable metabolites .

Research on interaction studies involving 2-keto-D-glucose indicates its potential effects on various biological systems:

  • Enzyme Interactions: Studies show that 2-keto-D-glucose can influence enzyme activity related to carbohydrate metabolism, affecting pathways such as glycolysis and gluconeogenesis .
  • Cellular Effects: Investigations into its effects on cell cultures indicate that it may modulate cellular responses to oxidative stress and inflammation.

Several compounds are structurally or functionally similar to 2-keto-D-glucose. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
D-FructoseKetoseHas a keto group at the second carbon; sweeter taste.
D-GalactoseAldoseAn epimer of glucose; differs at one stereocenter.
5-Keto-D-fructoseKetoseContains a keto group at the fifth carbon; involved in different metabolic pathways.
D-GlucosamineAmino SugarContains an amino group; involved in glycosylation processes.

While all these compounds share similarities in their sugar structures, 2-keto-D-glucose's unique keto configuration at the second carbon position sets it apart, influencing its reactivity and biological roles significantly.

Fungal Systems and Biosynthetic Pathways

Fungal species utilize 2-keto-D-glucose as an intermediate in carbohydrate metabolism, particularly in pathways involving D-glucuronic acid (D-glcUA) catabolism. In Aspergillus and related genera, enzymatic cascades convert D-glcUA to 2-keto-L-gulonate via L-idonate, with NADPH-dependent reductases facilitating these transformations [4]. For instance, Aspergillus niger employs a clustered gene system encoding 2-keto-L-gulonate reductase (gluD) and L-idonate 5-dehydrogenase (gluE), which collectively regulate the flux between 2-keto-L-gulonate and 5-keto-D-gluconate [4]. These reactions highlight the compound’s role in bridging oxidative and reductive steps within fungal primary metabolism.

Fungal biosynthetic pathways also intersect with secondary metabolite production. While direct evidence of 2-keto-D-glucose in mycotoxins or antibiotics remains limited, its structural similarity to other keto-sugars suggests potential roles in modifying bioactive molecules. For example, Fusarium species produce analogs like 5-keto-D-gluconate during D-glcUA degradation, implying evolutionary conservation of keto-sugar metabolic logic [4].

Microbial Sources and Production

Microbial systems, particularly Pseudomonas and Gluconobacter species, dominate 2-keto-D-glucose production through oxidative glucose metabolism. Pseudomonas plecoglossicida JUIM01 immobilizes glucose dehydrogenase (GlcDH) and gluconate dehydrogenase (GADH) to sequentially oxidize D-glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid (2KGA) [3] [5]. Calcium alginate-immobilized cells of this strain achieve 171.77 g/L 2KGA with a 98.38% conversion ratio, underscoring industrial applicability [3].

Table 1: Microbial Strains and 2-Keto-D-Glucose Production Parameters

OrganismSubstrateYield (g/L)Conversion RatioReference
P. plecoglossicida JUIM01D-Glucose171.7798.38% [3]
Gluconobacter oxydansGluconic Acid486.0099.00% [3]
Klebsiella pneumoniaeD-Glucose186.0098.00% (mol/mol) [3]

The membrane-bound GlcDH in Acetobacter globiformis C224 exhibits a ping-pong kinetic mechanism, with Mg²⁺ stabilizing the PQQ cofactor essential for glucose oxidation [5]. Optimized bioreactor conditions (e.g., 34°C, 2.8 L/min aeration) further enhance productivity to 4.48 g/L·h, demonstrating scalability [3].

Occurrence in Algae and Marine Organisms

Although direct reports of 2-keto-D-glucose in marine algae are sparse, related keto-sugars and derivatives feature prominently in algal metabolism. Brown algae (Ecklonia cava) produce phlorotannins like dieckol, which modulate glucose uptake and inhibit α-glucosidase, suggesting metabolic interplay with keto-sugar intermediates [6]. Marine bacteria associated with algal biofilms, such as Pseudomonas spp., likely contribute to 2-keto-D-glucose pools via extracellular oxidative pathways similar to terrestrial strains [3] [5].

In red algae (Rhodomela confervoides), HPN analogues inhibit protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin signaling, hinting at synergistic roles between algal metabolites and microbial keto-sugars in carbon flux [6]. While 2-keto-D-glucose itself remains undetected in these organisms, its structural analogs underscore the ecological relevance of keto-sugars in marine carbohydrate cycling.

Ecological Significance in Natural Systems

2-Keto-D-glucose participates in cross-kingdom nutrient exchanges, particularly in rhizosphere and marine microbial communities. As a transient intermediate in glucose oxidation, it fuels heterotrophic bacteria while influencing redox balances in soil and aquatic environments [3] [5]. In symbiotic systems, Pseudomonas strains secrete 2KGA to acidify local environments, suppressing competing microbes and enhancing host plant iron uptake via siderophore synergy [3].

In marine ecosystems, keto-sugars may mediate carbon sequestration. For instance, 2-keto-D-glucose derivatives in algal-bacterial consortia could precipitate calcium carbonate via pH modulation, linking microbial metabolism to biogeochemical cycles [6]. Furthermore, its role as a chelator of metal ions (e.g., Mg²⁺, Ca²⁺) likely impacts micronutrient availability in both freshwater and marine habitats [5].

XLogP3

-2.9

Other CAS

26345-59-5
1854-25-7

Wikipedia

D-glucosone

Dates

Modify: 2023-08-15

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